molecular formula C12H14N4O2 B2873768 5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole CAS No. 313372-79-1

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole

Cat. No.: B2873768
CAS No.: 313372-79-1
M. Wt: 246.27
InChI Key: FRAYZPDBVGAIJE-UHFFFAOYSA-N
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Description

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Organic Synthesis and Chemical Reactions

5-tert-butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole has been utilized in organic synthesis, demonstrating the versatility of triazole compounds in chemical reactions. A study by Filippova et al. (2012) explored the acid-catalyzed tert-butylation and tritylation of 4-nitro-1,2,3-triazole, leading to the selective synthesis of 1-methyl-5-nitro-1,2,3-triazole through a novel methodology. This process underscores the compound's role in the preparation of functionalized triazoles, contributing to the diverse utility of triazole derivatives in organic chemistry (Filippova et al., 2012).

Material Science and Sensing Applications

In material science, triazole derivatives including this compound have been integrated into the development of novel materials with sensing capabilities. Jia et al. (2017) synthesized a stable fluorescent framework incorporating triazole ligands for the selective sensing and adsorption of heavy-metal ions and nitroaromatic compounds. This research highlights the potential of triazole-based materials in environmental monitoring and remediation efforts (Jia et al., 2017).

Energetic Materials

The structural properties of triazole derivatives, including this compound, lend themselves to applications in the field of energetic materials. Thottempudi and Shreeve (2011) synthesized salts of trinitromethyl-substituted triazoles, revealing a class of highly dense energetic materials. These compounds exhibit high density, thermal stability, and detonation properties, making them candidates for advanced explosive materials (Thottempudi & Shreeve, 2011).

Properties

IUPAC Name

5-tert-butyl-1-(4-nitrophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-12(2,3)11-8-13-14-15(11)9-4-6-10(7-5-9)16(17)18/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAYZPDBVGAIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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